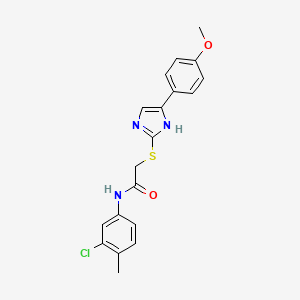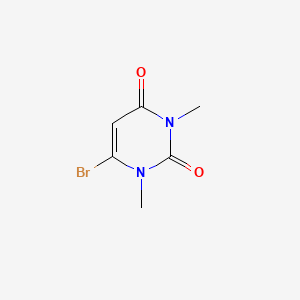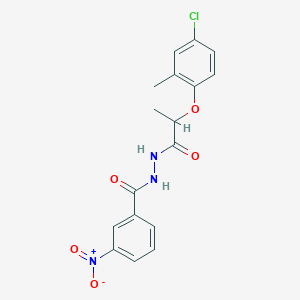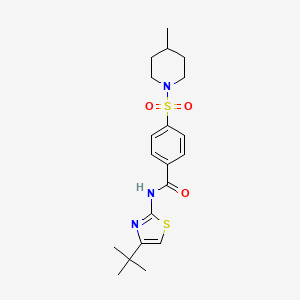![molecular formula C16H13N5 B2686071 N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine CAS No. 245039-41-2](/img/structure/B2686071.png)
N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by the presence of a triazole ring fused to a quinoxaline moiety, with a benzyl group attached to the nitrogen atom of the triazole ring.
作用機序
Target of Action
N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a complex compound with potential antiviral and antimicrobial activities It has been suggested that it may interact with various cellular components, including dna .
Mode of Action
It has been suggested that it may intercalate dna . This interaction could potentially disrupt the normal functioning of cells, leading to cytotoxic effects .
Biochemical Pathways
It has been suggested that it may influence the apoptotic pathway . Specifically, it has been reported to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein .
Result of Action
N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been reported to exhibit cytotoxicity at certain concentrations . It has also been suggested to have promising antiviral activity . Furthermore, it has been reported to exhibit antibacterial and/or antifungal activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the cyclization of appropriate precursors. One common method starts with the condensation of ortho-phenylenediamine with dicarbonyl compounds to form quinoxaline derivatives. This intermediate is then reacted with hydrazine derivatives and benzyl halides under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in its interaction with enzymes and receptors.
Medicine: Research has indicated potential anticancer, antimicrobial, and antiviral activities, making it a candidate for drug development.
Industry: Its unique chemical properties make it useful in the development of new materials and catalysts .
類似化合物との比較
N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other quinoxaline derivatives, such as:
1,2,4-triazolo[4,3-a]quinoxaline: Similar in structure but lacks the benzyl group.
1,2,4-triazino[4,3-a]quinoxaline: Contains a triazine ring instead of a triazole ring.
Imidazo[1,2-a]quinoxaline: Features an imidazole ring fused to the quinoxaline moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5/c1-2-6-12(7-3-1)10-17-15-16-20-18-11-21(16)14-9-5-4-8-13(14)19-15/h1-9,11H,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFFSHFEBNZKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685989.png)
![ethyl (2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2685990.png)



![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2685995.png)


![1-(4-Bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B2686003.png)




